Lipophilicity and Polarity: Computed LogP and TPSA Comparison with Trifluoro and Non-Halogenated Analogs
The trichloromethyl group confers a significantly higher computed lipophilicity (XLogP3-AA = 1.5) compared to the trifluoromethyl analog (XLogP ~0.7) [1], representing a ΔLogP of +0.8. The topological polar surface area (TPSA) of 38.1 Ų is identical to the trifluoro analog but substantially lower than the non-halogenated analog 1-(1-ethyl-1H-pyrazol-4-yl)ethanol (TPSA ~90.6 Ų) , indicating improved passive membrane permeability relative to the parent alcohol [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 1-(1-Ethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol (predicted ~0.7) |
| Quantified Difference | ΔLogP = +0.8 |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Higher LogP correlates with enhanced membrane permeability and potential oral bioavailability, making the trichloro analog a more suitable candidate for central nervous system or intracellular targets compared to the more polar trifluoro variant.
- [1] PubChem. 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol. Computed Properties. CID 56763799, 2026. View Source
- [2] Ertl, P. et al. Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions. Journal of Medicinal Chemistry, 2000, 43, 3714-3717. View Source
